molecular formula C11H20ClNOS B13807792 3(2H)-Isothiazolone, 2-octyl-, hydrochloride CAS No. 68480-30-8

3(2H)-Isothiazolone, 2-octyl-, hydrochloride

Cat. No.: B13807792
CAS No.: 68480-30-8
M. Wt: 249.80 g/mol
InChI Key: DPGJMCSIMCJAOO-UHFFFAOYSA-N
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Description

3(2H)-Isothiazolone, 2-octyl-, hydrochloride is a chemical compound known for its biocidal properties. It is widely used as a preservative and antimicrobial agent in various industrial applications. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride typically involves the reaction of 2-octyl-4-isothiazolin-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as cyclohexane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isothiazolone, 2-octyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, often using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .

Scientific Research Applications

3(2H)-Isothiazolone, 2-octyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride involves the disruption of microbial cell membranes and inhibition of essential cellular processes. The compound targets various molecular pathways, leading to the death of microorganisms. The exact molecular targets and pathways may vary depending on the type of microorganism and the specific conditions of exposure .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazol-3(2H)-one, 2-butyl
  • 2-n-octyl-4-isothiazolin-3-one

Uniqueness

3(2H)-Isothiazolone, 2-octyl-, hydrochloride is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various conditions. Compared to similar compounds, it offers superior antimicrobial properties and is widely used in diverse applications .

Properties

CAS No.

68480-30-8

Molecular Formula

C11H20ClNOS

Molecular Weight

249.80 g/mol

IUPAC Name

2-octyl-1,2-thiazol-3-one;hydrochloride

InChI

InChI=1S/C11H19NOS.ClH/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;/h8,10H,2-7,9H2,1H3;1H

InChI Key

DPGJMCSIMCJAOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1.Cl

Related CAS

26530-20-1 (Parent)

Origin of Product

United States

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